molecular formula C9H20N2 B1470183 N1,N1-Diethyl-1,3-cyclopentanediamine CAS No. 1497095-46-1

N1,N1-Diethyl-1,3-cyclopentanediamine

Cat. No.: B1470183
CAS No.: 1497095-46-1
M. Wt: 156.27 g/mol
InChI Key: PSIUBKLOGMHXIS-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-1,3-cyclopentanediamine is a cyclic diamine compound characterized by the presence of two ethyl groups attached to the nitrogen atoms. This compound is known for its unique chemical properties and is utilized in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethyl-1,3-cyclopentanediamine typically involves the reaction of cyclopentane-1,3-diamine with diethylamine under controlled conditions. One method includes the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by isomerization to cyclopentane-1,3-dione, conversion to cyclopentane-1,3-dioxime, and finally, oxime hydrogenation over Rh/C to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions ensures the efficient production of the compound with high stereoselectivity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-1,3-cyclopentanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

Scientific Research Applications

N1,N1-Diethyl-1,3-cyclopentanediamine is used in several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polyurethanes and other polymers

Mechanism of Action

The mechanism by which N1,N1-Diethyl-1,3-cyclopentanediamine exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    N1,N1-Dimethyl-1,3-cyclopentanediamine: Similar in structure but with methyl groups instead of ethyl groups.

    Cyclopentane-1,3-diamine: Lacks the ethyl groups, resulting in different chemical properties and reactivity.

Uniqueness

N1,N1-Diethyl-1,3-cyclopentanediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields .

Properties

IUPAC Name

3-N,3-N-diethylcyclopentane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-11(4-2)9-6-5-8(10)7-9/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIUBKLOGMHXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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